molecular formula C8H3BrF5NO2 B13589376 2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid

2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroaceticacid

Cat. No.: B13589376
M. Wt: 320.01 g/mol
InChI Key: XJOSFJIUVZMXQF-UHFFFAOYSA-N
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Description

2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid is a complex organic compound that features a pyridine ring substituted with bromine and trifluoromethyl groups, as well as a difluoroacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid typically involves multiple steps, starting with the preparation of the pyridine ring

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[6-Bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The difluoroacetic acid moiety can also play a role in its biological activity by affecting the compound’s solubility and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both bromine and trifluoromethyl groups, along with the difluoroacetic acid moiety, makes it a versatile compound for various chemical reactions and applications .

Properties

Molecular Formula

C8H3BrF5NO2

Molecular Weight

320.01 g/mol

IUPAC Name

2-[6-bromo-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoroacetic acid

InChI

InChI=1S/C8H3BrF5NO2/c9-5-3(8(12,13)14)1-2-4(15-5)7(10,11)6(16)17/h1-2H,(H,16,17)

InChI Key

XJOSFJIUVZMXQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1C(F)(F)F)Br)C(C(=O)O)(F)F

Origin of Product

United States

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